2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on related thieno[3,2-d]pyrimidines have revealed insights into their crystal structures, indicating a folded conformation about the methylene C atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular hydrogen bonds, which could influence the compound's reactivity and interaction with biological targets. For example, the analysis of similar compounds has shown inclinations between pyrimidine and benzene rings, highlighting the significance of molecular geometry in their biological functions (S. Subasri et al., 2016).
Antitumor Activity
Research on derivatives of thieno[3,2-d]pyrimidines has demonstrated potent antitumor activity. The synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including structural analogs to the compound of interest, has shown significant anticancer effects against various human cancer cell lines. Some derivatives displayed activity comparable to doxorubicin, a well-known chemotherapy drug, suggesting the potential of these compounds as anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-10-15(2)21(16(3)11-14)26-20(28)13-30-24-25-18-12-19(17-8-6-5-7-9-17)31-22(18)23(29)27(24)4/h5-12H,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLKMBSIYJQTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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